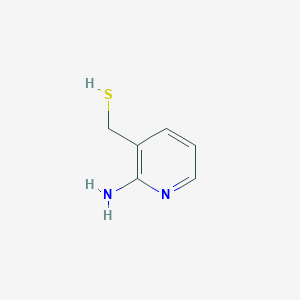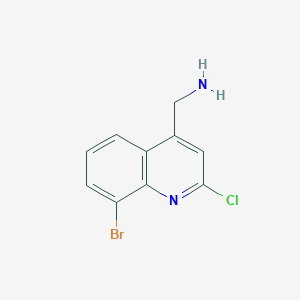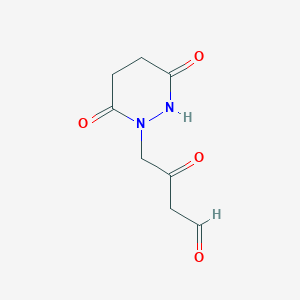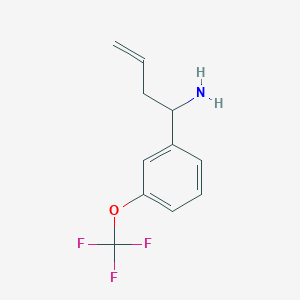
(2-Aminopyridin-3-yl)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminopyridin-3-yl)methanethiol is an organic compound that features a pyridine ring substituted with an amino group at the second position and a methanethiol group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)methanethiol typically involves the introduction of the methanethiol group to a pre-formed 2-aminopyridine scaffold. One common method includes the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by a thiol group under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available 2-aminopyridine. The process often includes protection and deprotection steps to ensure selective functionalization of the pyridine ring.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed through oxidation.
Thiol Derivatives: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
(2-Aminopyridin-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.
Mécanisme D'action
The mechanism of action of (2-Aminopyridin-3-yl)methanethiol involves its ability to interact with various molecular targets through its amino and thiol groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
2-Aminopyridine: Lacks the methanethiol group, making it less versatile in certain chemical reactions.
3-Aminopyridine: Substituted at a different position, leading to different reactivity and applications.
2-Aminopyrimidine: Contains a different heterocyclic ring, resulting in distinct chemical properties and biological activities.
Uniqueness: (2-Aminopyridin-3-yl)methanethiol is unique due to the presence of both an amino group and a methanethiol group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse molecular targets, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C6H8N2S |
|---|---|
Poids moléculaire |
140.21 g/mol |
Nom IUPAC |
(2-aminopyridin-3-yl)methanethiol |
InChI |
InChI=1S/C6H8N2S/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2,(H2,7,8) |
Clé InChI |
NHFXYSKGVPIRIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)






![2-(3,4-Difluorophenyl)-5-[4-(methanesulfonyl)phenyl]-4-[(3-methylbut-3-en-1-yl)oxy]pyridazin-3(2H)-one](/img/structure/B13108308.png)
![6-chloro-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13108309.png)


![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)


